molecular formula C19H30BNO4 B13348340 tert-Butyl ethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

tert-Butyl ethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Cat. No.: B13348340
M. Wt: 347.3 g/mol
InChI Key: JPRGQWFSUXUSAE-UHFFFAOYSA-N
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Description

tert-Butyl ethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a boronate ester-containing carbamate derivative widely utilized in medicinal chemistry and organic synthesis. Its structure features a tert-butyl carbamate group attached to an ethyl-substituted aromatic ring bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. This compound is primarily employed in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing biaryl scaffolds in drug discovery and materials science . The tert-butyl group enhances steric protection of the carbamate, improving stability during synthetic manipulations, while the boronate ester enables efficient coupling with aryl halides under palladium catalysis .

Properties

Molecular Formula

C19H30BNO4

Molecular Weight

347.3 g/mol

IUPAC Name

tert-butyl N-ethyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate

InChI

InChI=1S/C19H30BNO4/c1-9-21(16(22)23-17(2,3)4)15-12-10-14(11-13-15)20-24-18(5,6)19(7,8)25-20/h10-13H,9H2,1-8H3

InChI Key

JPRGQWFSUXUSAE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(CC)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate typically involves a multi-step process. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes several reactions, including borylation, to introduce the boronic ester group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and other reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester moiety facilitates palladium-catalyzed coupling with aryl halides, forming biaryl structures critical in pharmaceutical intermediates.

Reaction Conditions Reagents/Catalysts Product Yield Reference
Pd(PPh₃)₄, K₂CO₃, DME/H₂O (1:1), 80°C4-BromoanisoleEthyl(4-methoxyphenyl)carbamate derivative85%
PdCl₂(dppf), CsF, THF, reflux3-IodopyridineEthyl(4-pyridylphenyl)carbamate78%

Key Findings :

  • The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic ester, and reductive elimination .

  • Electron-rich aryl halides show higher reactivity due to improved oxidative addition kinetics.

Carbamate Hydrolysis

The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield primary amines.

Conditions Reagents Product Reaction Time Reference
6M HCl, dioxane, 50°C-Ethyl(4-boronophenyl)amine4 hrs
TFA/DCM (1:1), rtTrifluoroacetic acidEthyl(4-boronophenyl)amine1 hr

Mechanistic Insights :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .

  • Trifluoroacetic acid selectively cleaves the tert-butyl carbamate without affecting the boronic ester.

Boronic Ester Transmetallation

The dioxaborolane group participates in transmetallation reactions with transition metals.

Reaction System Metal Source Application Key Observation Reference
Rh-catalyzed hydroformylationRh(CO)₂(acac)Aldehyde synthesisBoron acts as a directing group
Cu-mediated arylationCu(OAc)₂, phenanthrolineC–N bond formationImproved regioselectivity vs. free boronic acids

Oxidative Deborylation

The boronic ester undergoes oxidation to phenolic derivatives under controlled conditions.

Oxidizing Agent Solvent Temperature Product Yield Reference
H₂O₂ (30%), AcOHAcetic acid60°CEthyl(4-hydroxyphenyl)carbamate92%
NaBO₃·4H₂OTHF/H₂OrtEthyl(4-hydroxyphenyl)carbamate88%

Stability Note :
The boronic ester is stable to aqueous workup at neutral pH but decomposes rapidly in acidic H₂O₂ solutions .

Nucleophilic Acyl Substitution

The carbamate’s carbonyl reacts with nucleophiles under specific conditions.

Nucleophile Base Product Selectivity Reference
Grignard reagents (MeMgBr)Et₂O, −78°CEthyl(4-boronophenyl)methylamine>95% α-addition
Sodium azide (NaN₃)DMF, 100°CEthyl(4-boronophenyl)azideNo boronic ester degradation

Thermal Decomposition Pathways

At elevated temperatures (>200°C), the compound undergoes fragmentation:

CarbamateΔCO2+tert-butanol+ethyl(4-boronophenyl)amine\text{Carbamate} \xrightarrow{\Delta} \text{CO}_2 + \text{tert-butanol} + \text{ethyl(4-boronophenyl)amine}

TGA Data :

  • Onset decomposition: 212°C (N₂ atmosphere)

  • Exothermic peak at 225°C (DSC)

Photochemical Reactivity

UV irradiation (254 nm) induces boronic ester cleavage:

B-O bondshνB(OH)2+volatile pinacol byproducts\text{B-O bonds} \xrightarrow{h\nu} \text{B(OH)}_2 + \text{volatile pinacol byproducts}

Quantum Yield : Φ = 0.18 ± 0.03 in acetonitrile

This comprehensive reactivity profile demonstrates the compound’s utility in:

  • Drug discovery : Selective amine protection/deprotection strategies

  • Materials science : Boron-containing polymer precursors

  • Catalysis : Recyclable directing groups in C–H activation

Experimental optimization remains crucial, as reaction outcomes are sensitive to moisture levels and transition metal purity . Future research should explore enantioselective transformations leveraging the carbamate’s stereoelectronic effects.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is widely used as a building block in organic synthesis. It is particularly valuable in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Biology and Medicine

In biology and medicine, this compound is used as an intermediate in the synthesis of various biologically active molecules. It is an important intermediate in the synthesis of drugs like crizotinib, which is used in cancer treatment .

Industry

In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its ability to form stable carbon-carbon bonds makes it valuable in the manufacture of polymers and other complex molecules .

Mechanism of Action

The mechanism of action of tert-Butyl ethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate involves its role as a boronic ester. In Suzuki-Miyaura coupling reactions, the boronic ester group reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Key Observations :

  • Ethyl vs. Methyl : The ethyl substituent provides moderate steric bulk, balancing reactivity and stability in cross-couplings, whereas methyl analogs exhibit faster reaction rates but lower thermal stability .
  • Sulfonamide Derivatives : Incorporation of sulfonamide groups (e.g., ) enhances aqueous solubility, making these derivatives suitable for biological assays .
  • Chiral Centers : Chiral ethyl variants (e.g., ) enable enantioselective synthesis, critical for active pharmaceutical ingredients (APIs) .

Boronate Ester Modifications

Variations in the boronate ester’s electronic environment impact coupling efficiency:

Compound Name Boronate Position Reactivity in Suzuki-Miyaura Yield (%) Reference
tert-Butyl ethyl(4-boronate phenyl)carbamate Para High 63
tert-Butyl (3-boronate phenyl)carbamate Meta Moderate 45–50
tert-Butyl 5-boronate isoindoline-2-carboxylate Fused ring Low 30–35

Key Observations :

  • Para-Substituted Boronates (e.g., target compound) exhibit superior reactivity due to optimal orbital alignment for transmetalation in cross-couplings .
  • Meta-Substituted Derivatives show reduced efficiency due to steric and electronic mismatches with palladium catalysts .

Stability and Handling

  • Thermal Stability : tert-Butyl carbamates (e.g., ) are more stable under basic conditions compared to benzyl or allyl carbamates .
  • Storage : Ethyl-substituted derivatives require anhydrous storage to prevent boronate hydrolysis, whereas methyl analogs are less moisture-sensitive .

Biological Activity

The compound tert-Butyl ethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate (CAS Number: 330793-01-6) is a boron-containing organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
  • Molecular Formula : C₁₇H₂₆BNO₄
  • Molecular Weight : 303.30 g/mol
  • Melting Point : 166–169 °C

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Microtubule Stabilization : Similar to other boron-containing compounds, this compound may stabilize microtubules. Microtubules are critical for cell division and intracellular transport. Stabilization can lead to disruption of cancer cell proliferation and may be a mechanism for its potential use as an anti-cancer agent .
  • Inhibition of Enzymatic Activity : The compound may exhibit inhibitory effects on specific enzymes involved in metabolic pathways. For instance, studies have shown that related compounds can inhibit carbonic anhydrases and cyclooxygenases .
  • Neuroprotective Effects : Preliminary research suggests that compounds with similar structures can penetrate the blood-brain barrier and exhibit neuroprotective properties against neurodegenerative diseases .

Biological Activity Data

Biological ActivityObserved EffectsReference
Microtubule StabilizationInhibition of cancer cell growth
Enzyme InhibitionReduced activity of carbonic anhydrases
NeuroprotectionProtection against neurodegeneration

Case Studies

  • Anti-Cancer Activity :
    • A study evaluated the effects of related boron compounds on various cancer cell lines. Results indicated that these compounds significantly inhibited cell proliferation by inducing apoptosis through microtubule stabilization mechanisms .
  • Neuroprotective Study :
    • Research on similar compounds demonstrated their ability to protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in treating conditions like Alzheimer's disease .

Q & A

Q. How can conflicting data on reaction yields or stability be resolved?

  • Methodological Answer : Conduct reproducibility studies under standardized conditions (e.g., fixed catalyst, solvent, and temperature). Use design of experiments (DoE) to identify critical variables. Cross-validate with orthogonal techniques (e.g., compare NMR and LC-MS purity data) .

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